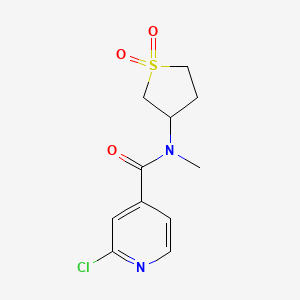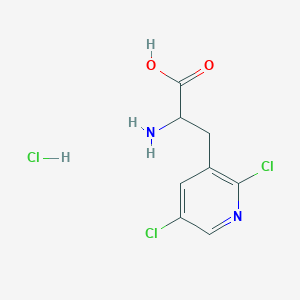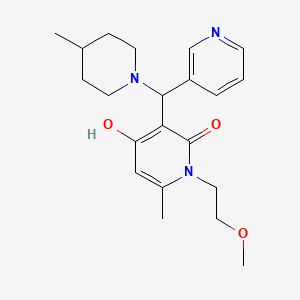
3-Methoxy-1-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-1-phenylpropan-1-ol is a primary alcohol . It is a colorless liquid . The molecular formula of 3-Methoxy-1-phenylpropan-1-ol is C10H14O2 . The average mass is 166.217 Da .
Synthesis Analysis
The synthesis of 3-Methoxy-1-phenylpropan-1-ol from 3-methoxy-1-phenyl-1-propanone has been reported . Additionally, the kinetics of the reactions of 3-methoxy-1-propanol with phenyl isocyanate in the presence of metal catalysts has been reported . Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol with metal oxides and zeolites catalysts in the liquid phase has also been studied .Molecular Structure Analysis
The molecular structure of 3-Methoxy-1-phenylpropan-1-ol consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 166.099380 Da .科学的研究の応用
Enzymatic Resolution in Asymmetric Synthesis
3-Methoxy-1-phenylpropan-1-ol has been studied for its role in enzymatic resolution processes. For instance, its derivatives have been used in the enzymatic resolution of chiral 1,3-amino alcohols through acylation processes. This has implications in the asymmetric synthesis of drugs like (S)-dapoxetine, using Candida antarctica lipase as a biocatalyst (Torre, Gotor‐Fernández, & Gotor, 2006).
Electrochemical Functionalisation
Another application is in electrochemical functionalisation, where phenylcyclopropane in methanolic sodium methoxide forms 3-methoxy-1-phenylpropan-1-ol. This process highlights its potential in electrochemistry and organic synthesis (Brettle & Sutton, 1975).
Synthesis of Chalcone Derivatives
Research also includes synthesizing derivatives of chalcone from acetophenone and 2-nitrobenzaldehyde, where 3-methoxy-1-phenylpropan-1-ol is formed. This synthesis has implications in pharmaceutical and material science (Putri, Soewandi, & Budiati, 2019).
Asymmetric Hydrogenation
In asymmetric hydrogenation, 3-methoxy-1-phenylpropan-1-ol derivatives have been used to explore the role of different groups, like the C-9 OH group of cinchonidine, in achieving high enantioselectivity. This is crucial for chiral synthesis in the pharmaceutical industry (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Methoxy-Mercuration of Sugar Derivatives
The methoxy-mercurations of sugar derivatives using 3-methoxy-1-phenylpropan-1-ol have been studied. This process is significant for creating optically active compounds, which are important in various chemical syntheses (Kawana & Emoto, 1967).
Synthesis of Natural Products
The compound is also used in the synthesis of natural products. For example, a sequential one-pot [Pd]-catalyzed Jeffery-Heck reaction followed by reduction protocol using 3-methoxy-1-phenylpropan-1-ol derivatives has been applied in the synthesis of flavan natural products (Reddy, Krishna, & Satyanarayana, 2016).
Antimicrobial Applications
Research has also indicated its potential antimicrobial applications, such as inhibitory action against Pseudomonas aeruginosa. This suggests its possible use as a preservative in oral suspensions and mixtures (Richards & McBride, 1973).
Lipase-Catalyzed Esterification
It's used in lipase-catalyzed esterification to prepare medium- or long-chain alkyl phenylpropanoates and phenylpropyl alkanoates, relevant in producing cosmetic and flavoring agents (Vosmann, Weitkamp, & Weber, 2006).
Pharmaceutical and Cosmetic Applications
3-Methoxy-1-phenylpropan-1-ol is also found in phytochemical compounds from plants like Juniperus phoenicea, highlighting its relevance in pharmaceutical and cosmetic industries (Comte, Vercauteren, Chulia, Allais, & Delage, 1997).
Chemical Reaction Studies
Additionally, it is utilized in studying various chemical reactions like dehydrogenation, hydrogenolysis, and isomerization, which are fundamental in understanding chemical processes (Chin, Shin, & Kim, 1988).
Safety And Hazards
The safety data sheet for 3-Methoxy-1-propanol indicates that it is a flammable liquid and vapor. It may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-methoxy-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYNHNPWIIWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-phenylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-(3,5-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-4-yl)ethanone](/img/structure/B2857319.png)
![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)
![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)
![N-cyclohexyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2857334.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)